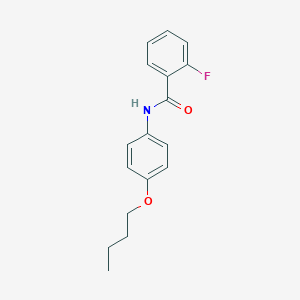

N-(4-butoxyphenyl)-2-fluorobenzamide

Description

N-(4-Butoxyphenyl)-2-fluorobenzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety.

Properties

Molecular Formula |

C17H18FNO2 |

|---|---|

Molecular Weight |

287.33 g/mol |

IUPAC Name |

N-(4-butoxyphenyl)-2-fluorobenzamide |

InChI |

InChI=1S/C17H18FNO2/c1-2-3-12-21-14-10-8-13(9-11-14)19-17(20)15-6-4-5-7-16(15)18/h4-11H,2-3,12H2,1H3,(H,19,20) |

InChI Key |

HADPNRILAUDEAU-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical Properties

The substitution pattern on the phenyl rings significantly impacts melting points, solubility, and crystal packing. For example:

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23) : Melts at 100–102°C, with a planar aromatic system disrupted by fluorines, leading to distinct hydrogen-bonded 1D chains .

Table 1: Substituent-Driven Physical Properties

*Hypothesized based on alkoxy analogs .

Crystal Structure and Hydrogen Bonding

Fluorine and alkoxy substituents dictate molecular conformation and supramolecular assembly:

- Fo23 : Exhibits near-coplanar aromatic rings (interplanar angle: 0.5°) but twisted amide planes (~23° from aromatic rings). Key interactions include 1D chains via N–H⋯O hydrogen bonds and C–F⋯π stacking (3.15–3.40 Å) .

- N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24) : Similar to Fo23 but with altered fluorine positions, resulting in different hydrogen-bonded synthons (e.g., R₂²(12) motifs) .

- Butoxyphenyl Analogs : The flexible butoxy chain may disrupt planar stacking, favoring van der Waals interactions over rigid hydrogen-bonded networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.